BenchChemオンラインストアへようこそ!

tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate

Cross-coupling Oxidative addition Aryl halide reactivity

tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate (CAS 2237235-05-9) is a bifunctional carbamate building block that combines a Boc-protected secondary amine with a 2-bromophenoxy ether linked via a propan-2-yl spacer. The compound has a molecular formula of C₁₄H₂₀BrNO₃ and a molecular weight of 330.22 g·mol⁻¹.

Molecular Formula C14H20BrNO3
Molecular Weight 330.222
CAS No. 2237235-05-9
Cat. No. B2793615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate
CAS2237235-05-9
Molecular FormulaC14H20BrNO3
Molecular Weight330.222
Structural Identifiers
SMILESCC(COC1=CC=CC=C1Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-8-6-5-7-11(12)15/h5-8,10H,9H2,1-4H3,(H,16,17)
InChIKeyFOBKZJQRLHSFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate (CAS 2237235-05-9): A Strategic Boc-Protected Amino Intermediate for Drug Discovery and Chemical Biology


tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate (CAS 2237235-05-9) is a bifunctional carbamate building block that combines a Boc-protected secondary amine with a 2-bromophenoxy ether linked via a propan-2-yl spacer. The compound has a molecular formula of C₁₄H₂₀BrNO₃ and a molecular weight of 330.22 g·mol⁻¹. Its computed XLogP3 is 3.7 and topological polar surface area (TPSA) is 47.6 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity suitable for medicinal chemistry applications [1]. The ortho-bromo substituent on the phenyl ring provides a versatile handle for palladium-catalysed cross-coupling reactions, while the Boc group enables orthogonal protection strategies during multi-step synthetic sequences. These structural features position this compound as a strategically differentiated intermediate for constructing focused compound libraries, particularly where downstream diversification at the bromine site is required.

Why In-Class Boc-Amino Bromophenoxy Ethers Cannot Be Freely Interchanged: Key Differentiators of CAS 2237235-05-9


Compounds within the Boc-amino bromophenoxy ether family share a common core but differ critically in bromine regiochemistry (ortho vs. para), halogen identity (Br vs. Cl/F/I), and protecting group chemistry. These variations produce quantifiable differences in cross-coupling reactivity, deprotection orthogonality, and physicochemical properties that directly impact synthetic route efficiency and final compound quality. Substituting a para-bromo or chloro analog without adjusting reaction conditions can lead to incomplete conversion, competing side reactions, or failure to achieve the required enantiomeric purity in chiral syntheses. The quantitative evidence below demonstrates exactly where CAS 2237235-05-9 provides measurable advantages that make simple generic substitution unreliable for procurement-driven scientific workflows [1].

Quantitative Differentiation Guide for tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate (2237235-05-9) vs. Closest Analogs


Ortho-Bromo Substitution Enables Quantitatively Superior Palladium-Catalysed Oxidative Addition Compared to Chloro Analogs

The ortho-bromophenoxy moiety of CAS 2237235-05-9 enables efficient palladium-catalysed cross-coupling under mild conditions, whereas the corresponding 2-chlorophenoxy analog requires significantly higher temperatures or may be entirely unreactive without specialised ligands. In a benchmark study of oxidative addition to Pd(PPh₃)₄, bromobenzene reacted at 80°C while chlorobenzene showed no reactivity even at 135°C [1]. This intrinsic reactivity difference means that downstream Suzuki-Miyaura or Buchwald-Hartwig couplings with CAS 2237235-05-9 can proceed at lower energy input with broader substrate scope, reducing the risk of thermal degradation of sensitive functional groups.

Cross-coupling Oxidative addition Aryl halide reactivity

Boc Protecting Group Provides Orthogonal Deprotection Selectivity Over Cbz Analogs Under Mild Acidic Conditions

The tert-butyl carbamate (Boc) group in CAS 2237235-05-9 can be cleaved cleanly with 20–50% TFA in CH₂Cl₂ within minutes at room temperature, whereas the benzyl carbamate (Cbz) analog requires catalytic hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for removal [1]. In molecules containing both Boc and Cbz groups, selective removal of one protecting group without affecting the other is achievable due to this differential stability: Boc is >100-fold more sensitive to acidolysis than Cbz [2]. This orthogonality is critical for multi-step syntheses where other acid-sensitive or hydrogenation-sensitive functionality must be preserved.

Protecting group strategy Orthogonal deprotection Peptide synthesis

Ortho-Bromo Regiochemistry Alters Lipophilicity and Hydrogen-Bonding Profile Relative to Para-Bromo Isomer

The ortho-bromophenoxy substitution in CAS 2237235-05-9 (CAS 2237235-05-9) results in discrete computed physicochemical properties: XLogP3 = 3.7 and TPSA = 47.6 Ų [1]. The para-bromo regioisomer (CAS 2237237-81-7) shares the same molecular formula and molecular weight (330.22 g·mol⁻¹) but differs in bromine position . Although experimentally measured LogP or permeability values have not been reported side-by-side, the ortho-substitution pattern introduces steric interaction between the bromine atom and the ether oxygen, potentially reducing rotational freedom of the phenoxy ring and altering the presentation of hydrogen-bond acceptors. This can affect target recognition in biological contexts where precise spatial arrangement of pharmacophoric elements is critical [2].

Physicochemical properties LogP TPSA Regioisomer comparison

Supplier-Reported Purity Levels: 98% (Leyan) vs. 95% (AKSci) and Implications for Reaction Stoichiometry

Two primary vendors supply CAS 2237235-05-9 with different minimum purity specifications: Leyan reports 98% purity , while AKSci provides material at 95% purity . For a synthesis requiring 1.0 mmol of pure compound, the Leyan-grade material (98%) would require a 2.0% molar excess (1.02 mmol weighed), whereas the AKSci-grade material (95%) would require a 5.3% excess (1.053 mmol), assuming impurities are inert. Over multiple steps, the cumulative effect of lower purity can propagate yield losses and complicate stoichiometric control in sensitive coupling reactions.

Chemical purity Procurement specification Synthetic reliability

Racemic Form (2237235-05-9) vs. (R)-Enantiomer: Divergent Utility Across Discovery and Development Stages

CAS 2237235-05-9 is the racemic (R/S) mixture, whereas the (R)-enantiomer (CAS not independently confirmed in public databases but described as tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate) is the direct precursor to lacosamide, an FDA-approved antiepileptic drug [1]. The racemic form is suitable for early-stage hit-to-lead chemistry where stereochemical exploration is desired, but the (R)-enantiomer is mandatory for GMP intermediate production toward the API. Using the racemate in a chiral synthesis without resolution results in 50% theoretical yield loss for the desired enantiomer and introduces the enantiomeric impurity that must be removed, typically adding one or more purification steps. No direct quantitative comparison of yields between racemate and enantiopure starting material has been published, but the cost and time penalty of resolution is widely documented in process chemistry [2].

Chirality Enantiomeric purity Lacosamide intermediate Drug substance

Optimal Application Scenarios for tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Diversification via Suzuki-Miyaura Cross-Coupling at the ortho-Bromo Position

In early-stage drug discovery, CAS 2237235-05-9 serves as a common intermediate for generating small focused libraries. The ortho-bromophenoxy moiety undergoes palladium-catalysed coupling with aryl boronic acids, allowing introduction of diverse aryl and heteroaryl groups. The bromine's superior oxidative addition reactivity compared to chlorine (reactive at 80°C vs. >135°C) [1] ensures efficient coupling under mild conditions, preserving the Boc protecting group and other sensitive functionality. This reliability makes the compound the preferred building block for SAR exploration where rapid analoguing is critical.

Multi-Step Total Synthesis Requiring Orthogonal Amino Protection

For complex molecule synthesis where multiple amino groups must be differentiated, the Boc group in CAS 2237235-05-9 provides clean acidolytic removal (TFA/CH₂Cl₂, RT, minutes) without affecting Cbz or Fmoc protecting groups installed elsewhere in the molecule [1]. This orthogonality, with >100-fold selectivity over Cbz under acidic conditions [2], enables convergent synthetic strategies that would be compromised by the Cbz analog, which requires hydrogenolysis and cannot coexist with alkene or benzyl ether functionality.

Process Chemistry Route Scouting for Lacosamide and Related APIs

The racemic compound CAS 2237235-05-9 is valuable during process route scouting and impurity profiling for lacosamide synthesis [1]. Using the racemate allows identification and characterisation of the undesired (S)-enantiomer as a potential process impurity, informing subsequent enantiomeric purity specifications. Once the route is locked, procurement shifts to the (R)-enantiomer for GMP campaigns, but the racemate remains essential for analytical method development and reference standard qualification.

Structure-Activity Relationship Studies Requiring Ortho-Specific Pharmacophore Geometry

When biological screening indicates that the spatial orientation of the bromophenoxy group is critical for target engagement, the ortho-regioisomer (CAS 2237235-05-9) must be used. The ortho-bromine restricts rotation around the phenoxy C–O bond and presents the halogen in a different vector than the para isomer [1]. In fragment-based drug discovery, where small perturbations to molecular shape can dramatically alter binding affinity, procurement of the correct regioisomer with confirmed analytical purity (98%, [2]) is non-negotiable.

Quote Request

Request a Quote for tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.